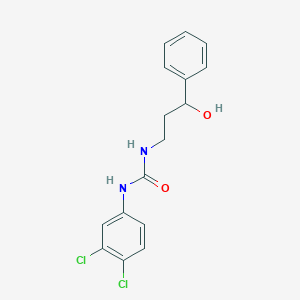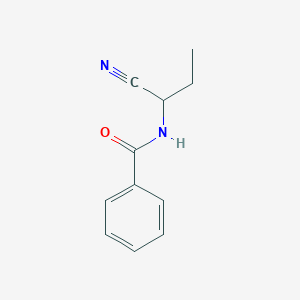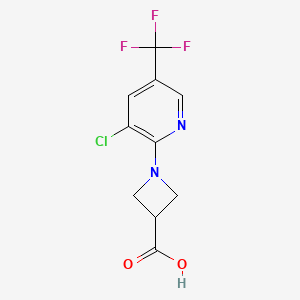
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)azetidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)azetidine-3-carboxylic acid is a complex organic compound featuring a pyridine ring substituted with chlorine and trifluoromethyl groups, an azetidine ring, and a carboxylic acid functional group
Preparation Methods
The synthesis of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)azetidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the pyridine ring. One common method involves the reaction of pyridine with trifluoromethyl and chlorine reagents under controlled conditions. The azetidine ring is then introduced through a cyclization reaction, followed by the addition of the carboxylic acid group. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine and trifluoromethyl groups on the pyridine ring can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)azetidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group enhances its binding affinity and specificity, while the azetidine ring provides structural rigidity. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
When compared to similar compounds, 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)azetidine-3-carboxylic acid stands out due to its unique combination of functional groups. Similar compounds include:
2-Chloro-5-trifluoromethylpyridine: Lacks the azetidine and carboxylic acid groups, making it less versatile in certain applications.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Contains a fluorine atom instead of an azetidine ring, affecting its reactivity and binding properties
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]azetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3N2O2/c11-7-1-6(10(12,13)14)2-15-8(7)16-3-5(4-16)9(17)18/h1-2,5H,3-4H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFWTKVTHDOKPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
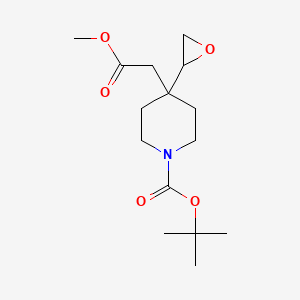
![[1,1'-biphenyl]-4-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2597580.png)

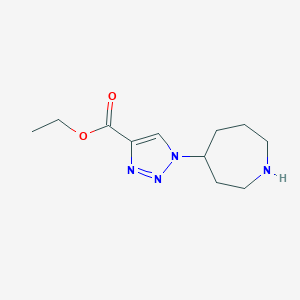

![N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}cyclohexanecarboxamide](/img/structure/B2597588.png)
![N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2597589.png)
![5-(chloromethyl)-1-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B2597590.png)
![5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2597591.png)
![4-(3,5-dimethylpiperidin-1-yl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2597594.png)
![(2E)-1-(3-chlorophenyl)-3-[(4-methylphenyl)amino]prop-2-en-1-one](/img/structure/B2597596.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetamide](/img/structure/B2597598.png)
